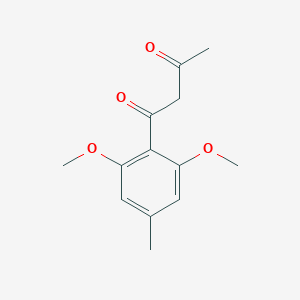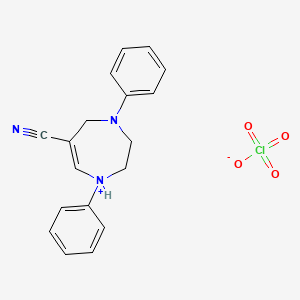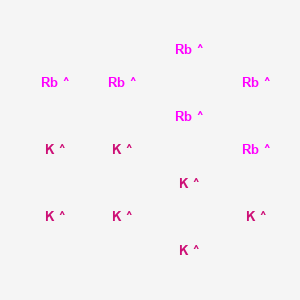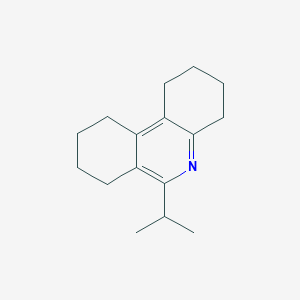
1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione is an organic compound characterized by its unique structure, which includes a butane-1,3-dione backbone substituted with a 2,6-dimethoxy-4-methylphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxy-4-methylbenzaldehyde and butane-1,3-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles. This can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Dimethoxy-4-methylphenyl)butane-1,3-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-dimethoxybutane, 2-butene-1,4-dimethoxy, and 1,2-dimethoxy-4-(methoxymethyl)benzene share structural similarities.
Uniqueness: The presence of the 2,6-dimethoxy-4-methylphenyl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
Properties
CAS No. |
62806-13-7 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(2,6-dimethoxy-4-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C13H16O4/c1-8-5-11(16-3)13(12(6-8)17-4)10(15)7-9(2)14/h5-6H,7H2,1-4H3 |
InChI Key |
WSLIGSFJOGDORM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)CC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)





![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
![N-[4-(4-Nitrobenzoyl)-1,3-selenazol-2-yl]-N-phenylbenzamide](/img/structure/B14517376.png)
![Tetrazolo[1,5-a]quinazoline-5(1H)-thione](/img/structure/B14517385.png)



